1H and 13C NMR chemical shifts for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-
1H and 13C NMR chemical shifts for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-
Abstract
This technical guide provides a detailed analysis and expert interpretation of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- . As a molecule of interest in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. NMR spectroscopy serves as the cornerstone for such characterization. This document outlines the expected chemical shifts, multiplicities, and coupling constants based on established principles of NMR and data from analogous structures. Furthermore, it presents a standardized, self-validating protocol for the experimental acquisition and analysis of NMR data, designed to ensure accuracy and reproducibility for researchers in the pharmaceutical sciences.
Introduction: The Imperative for Structural Elucidation
The compound, Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, incorporates three critical pharmacophores: a benzonitrile group, a 1,2-disubstituted imidazole ring, and a trifluoromethyl (CF3) moiety. The benzonitrile unit is a common feature in various biologically active molecules.[1] The imidazole ring is a key heterocyclic scaffold in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions.[2][3] The CF3 group is frequently used in drug design to enhance metabolic stability, binding affinity, and cell permeability.[4]
Given this complex assembly of electronically distinct groups, confirming the precise connectivity and purity of the final compound is a non-trivial task. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing unambiguous, atom-specific information about the molecular framework.[5] This guide serves to predict the spectral features of the title compound, explain the underlying chemical principles, and provide a robust methodology for its experimental verification.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The following structure will be used throughout this guide.
Figure 1: Molecular structure and atom numbering scheme for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the title compound, assuming a standard deuterated solvent such as deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). These predictions are derived from the analysis of substituent effects and data from structurally related compounds.[6][7][8]
Table 1: Predicted 1H NMR Chemical Shifts
| Atom Number | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |
| H2' / H6' | 7.85 - 7.95 | Doublet (d) | 2H | Part of an AA'BB' system. These protons are ortho to the electron-withdrawing nitrile group and are expected to be downfield. |
| H3' / H5' | 7.60 - 7.70 | Doublet (d) | 2H | Part of an AA'BB' system. These protons are ortho to the imidazole substituent. |
| H4 | 7.40 - 7.50 | Singlet (s) or narrow Doublet | 1H | Imidazole proton. Its chemical shift is influenced by the adjacent nitrogen and the overall aromatic system. |
| H5 | 7.25 - 7.35 | Singlet (s) or narrow Doublet | 1H | Imidazole proton. Typically upfield relative to H4 in similar systems. |
Table 2: Predicted 13C NMR Chemical Shifts
| Atom Number | Predicted δ (ppm) | Multiplicity (1H Coupled) | Expected DEPT-135 Phase | Rationale and Notes |
| C≡N | 117 - 119 | Singlet (s) | N/A | Characteristic chemical shift for a nitrile carbon.[9][10] |
| C4' | 112 - 114 | Singlet (s) | N/A | Quaternary carbon attached to the nitrile group. |
| C3' / C5' | 133 - 135 | Doublet (d) | CH (Up) | Aromatic methine carbons ortho to the imidazole substituent. |
| C2' / C6' | 128 - 130 | Doublet (d) | CH (Up) | Aromatic methine carbons ortho to the nitrile group. |
| C1' | 140 - 142 | Singlet (s) | N/A | Quaternary carbon attached to the imidazole nitrogen. |
| C5 | 120 - 122 | Doublet (d) | CH (Up) | Imidazole methine carbon. |
| C4 | 129 - 131 | Doublet (d) | CH (Up) | Imidazole methine carbon. |
| C2 | 145 - 148 | Quartet (q, 2JCF ≈ 35-40 Hz) | N/A | Quaternary imidazole carbon directly attached to the CF3 group. Significant deshielding and C-F coupling are expected.[4] |
| CF3 | 120 - 124 | Quartet (q, 1JCF ≈ 270 Hz) | N/A | Trifluoromethyl carbon. Exhibits a characteristic large one-bond C-F coupling constant.[4][11] |
Spectral Interpretation and Mechanistic Rationale
A mere listing of chemical shifts is insufficient for unambiguous characterization. The true power of NMR lies in interpreting the interplay of signals, which reveals the molecular connectivity.
Analysis of the 1H NMR Spectrum
The proton spectrum is anticipated to be clean and highly informative.
-
Aromatic Region (Benzonitrile): The protons on the phenyl ring (H2'/H6' and H3'/H5') will form a classic AA'BB' spin system, appearing as two distinct doublets, each integrating to 2H. The ortho/meta coupling constant (J) should be in the typical range of 7-9 Hz. The protons closer to the electron-withdrawing nitrile group (H2'/H6') will be further downfield.[12]
-
Heterocyclic Region (Imidazole): The two imidazole protons, H4 and H5, are in different chemical environments and should appear as two separate signals, each integrating to 1H. They will likely be sharp singlets, although a small 3-bond coupling between them might be observable in a high-resolution spectrum.
Analysis of the 13C NMR Spectrum
The proton-decoupled 13C NMR spectrum provides a count of the unique carbon environments.
-
Symmetry: The molecule possesses a Cs plane of symmetry through the C1'-C4' axis of the benzonitrile ring, reducing the number of expected aromatic signals. Therefore, we predict four signals for the six carbons of the benzonitrile ring (two quaternary, two methine). The imidazole ring has no symmetry, resulting in three distinct carbon signals.
-
Quaternary Carbons: Five quaternary carbons (C≡N, C1', C4', C2, and CF3) are predicted. These typically show lower intensity in a standard 13C{1H} experiment.[13] The carbon attached to the CF3 group (C2) and the CF3 carbon itself will be split into quartets due to coupling with the three fluorine atoms. This is a key diagnostic feature.[4]
-
DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing carbon types. In this experiment, CH and CH3 carbons appear as positive signals, CH2 carbons as negative signals, and quaternary carbons are absent. For this molecule, all four methine carbons (C2'/C6', C3'/C5', C4, C5) will appear as positive signals, confirming their assignment.[13]
2D NMR for Unambiguous Assignment
While 1D spectra provide foundational data, 2D NMR experiments are required for definitive proof of structure. The following correlations are predicted to be key.
Figure 2: Key predicted Heteronuclear Multiple Bond Correlation (HMBC) connections. Arrows originate from protons and point to carbons they are expected to couple with over 2-3 bonds.
-
H5 to C1' and C4: The proton on the imidazole ring closest to the benzonitrile (H5) should show a crucial HMBC correlation to the quaternary carbon C1', definitively linking the two ring systems. It should also correlate to C4.
-
H4 to C2 and C5: The other imidazole proton (H4) is expected to show correlations to the CF3-bearing carbon (C2) and to C5.
-
H3'/H5' to C1': The benzonitrile protons ortho to the imidazole (H3'/H5') will correlate to the C1' attachment point.
Standardized Experimental Protocol
To ensure the acquisition of high-quality, reproducible data, the following experimental workflow is recommended. This protocol is designed to be self-validating by including a comprehensive suite of experiments.
Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the dried sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. DMSO-d6 is an excellent initial choice due to its high solubilizing power. CDCl3 is also suitable.[8]
-
Internal Standard: The solvent's residual peak (e.g., ~2.50 ppm for DMSO-d5H, ~7.26 ppm for CDCl3) is typically used for 1H calibration. Tetramethylsilane (TMS) can be added as a 0 ppm reference if desired.[8]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition Workflow
The following diagram outlines the logical flow of experiments for complete structural elucidation.
Figure 3: Recommended workflow for comprehensive NMR analysis.
Instrument Parameters (500 MHz Spectrometer Example)
-
1H NMR:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16
-
-
13C{1H} NMR:
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
-
2D Experiments (COSY, HSQC, HMBC): Utilize standard, vendor-supplied parameter sets, optimizing for the expected coupling constants (e.g., 1JCH ≈ 145 Hz for HSQC, nJCH ≈ 8 Hz for HMBC).
Conclusion
The structural verification of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- is readily achievable through a systematic application of 1D and 2D NMR techniques. The predicted spectrum contains several unique and unambiguous features, most notably the AA'BB' system of the benzonitrile ring and the characteristic quartet signals arising from the trifluoromethyl group's influence on the 13C spectrum. By following the detailed experimental protocol outlined in this guide, researchers and drug development professionals can confidently confirm the identity, purity, and structure of this valuable chemical entity, ensuring the integrity of their subsequent research and development efforts.
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